molecular formula C16H20FN7O B6437464 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549050-99-7

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6437464
CAS No.: 2549050-99-7
M. Wt: 345.37 g/mol
InChI Key: AURTUJHRIUPMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a piperazine ring, another common feature in many drugs . The presence of fluoropyrimidinyl groups suggests that this compound may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups . The presence of nitrogen in the piperazine and pyrimidine rings, as well as the fluorine atom, could potentially allow for a variety of interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which might affect its solubility and its ability to cross biological membranes . The piperazine and pyrimidine rings could potentially form hydrogen bonds with other molecules, which could affect its interactions with biological targets .

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo synthesis of pyrimidine, a key component of DNA and RNA.

Mode of Action

The compound interferes with the production of pyrimidine by blocking DHODH . This inhibition disrupts the synthesis of pyrimidine, thereby affecting the replication and transcription processes within the cell.

Biochemical Pathways

The compound’s action primarily affects the pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidine nucleotides. This disruption can have downstream effects on DNA replication, RNA transcription, and protein synthesis.

Result of Action

The inhibition of pyrimidine synthesis by the compound can lead to a decrease in cell proliferation . This is due to the reduced availability of pyrimidine nucleotides, which are essential for DNA replication and RNA transcription. As a result, the compound may have potential therapeutic applications in conditions characterized by rapid cell proliferation.

Properties

IUPAC Name

4-[2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c17-13-11-18-12-20-15(13)23-3-5-24(6-4-23)16-19-2-1-14(21-16)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURTUJHRIUPMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.